Technical Documentation Center

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
  • CAS: 89837-18-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, a key heterocyclic intermediate in synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, a key heterocyclic intermediate in synthetic chemistry. We will delve into its core properties, synthesis, and analytical characterization, offering insights grounded in established scientific principles to empower its effective application in research and development.

Core Molecular Profile

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, with the CAS Registry Number 89837-18-3, is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitutions on this molecule—a methoxy group at the 6-position and a methyl group at the 4-position—significantly influence its electronic properties and steric profile, making it a tailored building block for more complex molecular architectures.

Molecular Structure:

Caption: Chemical structure of 6-Methoxy-4-methyl-1-indanone.

This molecule serves as a valuable intermediate, particularly in the synthesis of pharmaceuticals. For instance, it is a known precursor in the preparation of certain neuroprotective agents. Its structure allows for further functionalization at the ketone, the aromatic ring, or the alpha-carbon positions.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key properties of this compound. It is crucial to note that while some data is experimentally derived, other values may be based on computational predictions. Always verify with in-house analytical data.

PropertyValueSource
CAS Number 89837-18-3N/A
Molecular Formula C₁₁H₁₂O₂N/A
Molecular Weight 176.21 g/mol N/A
Appearance Off-white to yellow or brown solid/powder
Melting Point 81-85 °C
Boiling Point ~321.3 °C (Predicted)N/A
Density ~1.136 g/cm³ (Predicted)N/A
pKa ~-4.1 (Predicted)N/A

Synthesis Pathway: A Mechanistic Approach

The synthesis of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This classic cyclization reaction is a robust and well-understood method for forming the five-membered ring of the indanone core.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the bond formed during the Friedel-Crafts cyclization.

G target 6-Methoxy-4-methyl-1-indanone precursor 3-(3-Methoxy-5-methylphenyl)propanoyl chloride target->precursor Intramolecular Friedel-Crafts intermediate 3-(3-Methoxy-5-methylphenyl)propanoic acid starting_material 3,5-Dimethylanisole intermediate->starting_material Friedel-Crafts Acylation precursor->intermediate Acyl Chloride Formation

Caption: Retrosynthetic analysis of the target indanone.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis based on established chemical principles for this class of compounds.

Part A: Synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic acid

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Friedel-Crafts Acylation: Slowly add a solution of 3,5-dimethylanisole and succinic anhydride in DCM to the cooled suspension. The reaction is typically stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

    • Causality: Succinic anhydride is the acylating agent. AlCl₃ acts as a Lewis acid to activate the anhydride, making it a more potent electrophile for the aromatic ring of 3,5-dimethylanisole.

  • Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Reduction: The resulting keto-acid is then reduced. A common method is the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).

    • Causality: This step is crucial to reduce the ketone formed during the acylation to a methylene group, yielding the desired propanoic acid side chain.

  • Isolation: After an appropriate workup and extraction, the product, 3-(3-Methoxy-5-methylphenyl)propanoic acid, is isolated, typically as a solid that can be purified by recrystallization.

Part B: Cyclization to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

  • Acyl Chloride Formation: The propanoic acid from Part A is converted to its more reactive acyl chloride. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Causality: The acyl chloride is a much stronger electrophile than the carboxylic acid, which is necessary for the subsequent intramolecular Friedel-Crafts reaction.

  • Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable solvent (e.g., DCM), and a Lewis acid, typically AlCl₃, is added portion-wise at low temperature (0 °C). The reaction is then stirred, often at room temperature, to promote cyclization.

    • Causality: The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring, yielding the indanone product.

  • Final Workup and Purification: The reaction is quenched with ice/water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The expected spectrum for this molecule would show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the two methylene groups of the indanone ring.

  • Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at the 5- and 7-positions.

  • Methoxy Protons: A sharp singlet at around 3.8-4.0 ppm, integrating to 3 protons.

  • Aliphatic Protons: Two triplets (or more complex multiplets due to coupling) between 2.5 and 3.5 ppm, each integrating to 2 protons, corresponding to the two CH₂ groups of the five-membered ring.

  • Methyl Protons: A singlet at around 2.2-2.5 ppm, integrating to 3 protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.21. Common fragmentation patterns for indanones include the loss of CO (M-28) and subsequent fragmentation of the side chains.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1690-1710 cm⁻¹. This is a key diagnostic peak for the indanone carbonyl group.

  • C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Applications in Research and Development

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized core, which allows for efficient entry into more complex molecular scaffolds.

  • Medicinal Chemistry: As a substituted indanone, it is a precursor for compounds targeting a range of biological pathways. The indanone core is a feature in drugs and clinical candidates for conditions affecting the central nervous system, inflammation, and oncology.

  • Organic Synthesis: It serves as a versatile building block for constructing polycyclic systems or for further elaboration through reactions at the ketone or the aromatic ring.

The strategic placement of the methoxy and methyl groups provides steric and electronic handles to direct subsequent reactions, making it a more refined starting material than unsubstituted indanone.

References

Exploratory

6-Methoxy-4-methylindan-1-one synonyms and IUPAC name

Part 1: Executive Technical Summary 6-Methoxy-4-methylindan-1-one (CAS Registry Number: Not widely listed; derived analog) is a bicyclic aromatic ketone belonging to the 1-indanone family. It serves as a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

6-Methoxy-4-methylindan-1-one (CAS Registry Number: Not widely listed; derived analog) is a bicyclic aromatic ketone belonging to the 1-indanone family. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (e.g., Donepezil analogs) and melatonin receptor agonists.

This guide provides a definitive structural analysis, a validated synthetic pathway based on regioselective Friedel-Crafts cyclization, and a protocol for its use as a versatile intermediate.

Part 2: Nomenclature & Structural Identification

Accurate identification is prerequisite to synthesis. The compound consists of a benzene ring fused to a cyclopentanone ring, substituted with a methoxy group at position 6 and a methyl group at position 4.

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Synonyms
  • 6-Methoxy-4-methyl-1-indanone

  • 4-Methyl-6-methoxyindan-1-one

  • 4-Methyl-6-methoxyhydrindone

Chemical Descriptors
  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.21 g/mol

  • SMILES: COc1cc(C)c2C(=O)CCc2c1

  • InChI Key: (Analogous generation required due to specificity)

PropertyValueNote
H-Bond Acceptors 2Carbonyl (O) + Ether (O)
H-Bond Donors 0Lipophilic core
LogP (Predicted) ~2.3Suitable for CNS penetration
Topological Polar Surface Area 26.3 ŲHigh blood-brain barrier permeability

Part 3: Synthetic Pathway & Mechanism

Retrosynthetic Analysis

The most robust route to 6-methoxy-4-methylindan-1-one is the Intramolecular Friedel-Crafts Acylation of a 3-arylpropanoic acid precursor.

  • Target: 6-Methoxy-4-methylindan-1-one

  • Precursor: 3-(3-methoxy-5-methylphenyl)propanoic acid

  • Key Challenge: Regioselectivity .[1][2] The precursor has two available ortho positions for cyclization.

    • Site A (Para to Methyl): Leads to 6-methyl-4-methoxyindan-1-one (Incorrect isomer).

    • Site B (Para to Methoxy): Leads to 4-methyl-6-methoxyindan-1-one (Target isomer).

Expert Insight: The methoxy group is a stronger activating group than the methyl group. Under kinetic control, electrophilic aromatic substitution favors the position para to the strongest activator. Therefore, cyclization is directed to the position para to the methoxy group, yielding the desired 4-methyl-6-methoxy isomer.

Reaction Scheme Visualization

Synthesis SM 3-Methoxy-5-methylbenzaldehyde Inter1 3-Methoxy-5-methylcinnamic acid SM->Inter1 Malonic acid Piperidine, Pyridine (Knoevenagel) Inter2 3-(3-Methoxy-5-methylphenyl) propanoic acid Inter1->Inter2 H2, Pd/C (Reduction) Acyl Acid Chloride Intermediate Inter2->Acyl SOCl2, DCM Reflux Product 6-Methoxy-4-methylindan-1-one Acyl->Product AlCl3 (Lewis Acid) Intramolecular Friedel-Crafts

Figure 1: Synthetic route highlighting the critical Friedel-Crafts cyclization step.

Part 4: Experimental Protocol

Objective: Synthesis of 6-Methoxy-4-methylindan-1-one from 3-(3-methoxy-5-methylphenyl)propanoic acid.

Reagents & Equipment
  • Precursor: 3-(3-methoxy-5-methylphenyl)propanoic acid (10.0 mmol)

  • Reagent: Thionyl chloride (SOCl

    
    , 15.0 mmol)
    
  • Catalyst: Aluminum chloride (AlCl

    
    , 12.0 mmol, anhydrous)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

  • Apparatus: 100 mL Round-bottom flask, reflux condenser, drying tube (CaCl

    
    ), ice bath.
    
Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve 10.0 mmol of the propanoic acid precursor in 20 mL of anhydrous DCM.

    • Add 15.0 mmol of SOCl

      
       dropwise at room temperature.
      
    • Reflux the mixture for 2 hours until gas evolution (HCl, SO

      
      ) ceases.
      
    • Checkpoint: Monitor by TLC (conversion of acid to non-polar spot) or evaporate an aliquot to confirm acyl chloride formation by IR (shift of C=O stretch to ~1800 cm⁻¹).

    • Remove excess SOCl

      
       and solvent under reduced pressure to yield the crude acid chloride.
      
  • Friedel-Crafts Cyclization:

    • Redissolve the crude acid chloride in 30 mL of fresh anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 12.0 mmol of AlCl

      
       portion-wise over 15 minutes. Caution: Exothermic reaction.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanistic Note: The AlCl

      
       coordinates with the acyl chloride to form an acylium ion, which attacks the aromatic ring at the position para to the methoxy group.
      
  • Work-up & Purification:

    • Quench the reaction carefully by pouring onto 100 g of crushed ice/HCl mixture.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash combined organics with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (SiO

      
      , 10-20% EtOAc in Hexanes).
      

Part 5: Applications in Drug Discovery

The 6-methoxy-4-methylindan-1-one scaffold is a versatile building block.

  • Donepezil Analogs:

    • The 5,6-dimethoxy-1-indanone core of Donepezil (Aricept) is modified to 6-methoxy-4-methyl to probe the steric tolerance of the AChE binding pocket. The 4-methyl group introduces steric bulk that can improve selectivity against butyrylcholinesterase (BuChE).

  • Melatonin Agonists:

    • Indanones serve as rigid analogs of melatonin. The 6-methoxy group mimics the 5-methoxy of melatonin, crucial for receptor binding.

Signaling Pathway Context:

Pathway Drug Indanone Derivative (6-OMe-4-Me) Target Acetylcholinesterase (AChE) Drug->Target Binding (Pi-stacking) Effect Inhibition of ACh Hydrolysis Target->Effect Enzymatic Blockade Outcome Increased Synaptic Acetylcholine Effect->Outcome Therapeutic Effect

Figure 2: Mechanism of action for indanone-based AChE inhibitors.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821-4829. Link

  • Ahmed, N. (2016).[3] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 12, 1351-1379. Link

  • Lawrence, N. J., et al. (2006). "A simple and efficient synthesis of substituted indan-1-ones." Tetrahedron Letters, 47(10), 1637-1640. Link

  • BenchChem. (2025).[4] "Synthesis of substituted indanones via Friedel-Crafts cyclization." BenchChem Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methoxy-4-methyl-1-indanone in Pharmaceutical Synthesis

This guide outlines the technical application, derivatization, and handling of 6-Methoxy-4-methyl-1-indanone , a specialized bicyclic scaffold. This intermediate is increasingly relevant in the rational design of CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, derivatization, and handling of 6-Methoxy-4-methyl-1-indanone , a specialized bicyclic scaffold. This intermediate is increasingly relevant in the rational design of CNS-active agents (specifically melatonin receptor agonists and acetylcholinesterase inhibitors) and tubulin-targeting anticancer chalcones.

Executive Summary

The 1-indanone pharmacophore is a "privileged structure" in medicinal chemistry, offering a rigidified benzene ring fused to a cyclopentanone. The specific substitution pattern of 6-Methoxy-4-methyl-1-indanone provides two critical advantages:

  • Electronic Activation: The 6-methoxy group (

    
    ) activates the aromatic ring and serves as a hydrogen-bond acceptor, mimicking the 5-methoxy group of melatonin or serotonin.
    
  • Steric Tuning: The 4-methyl group introduces lipophilicity and steric bulk in the "non-binding" pocket of various receptors, often improving metabolic stability by blocking oxidative metabolism at the benzylic position or preventing aromatic hydroxylation.

This guide details the protocols for transforming this intermediate into high-value bioactive candidates via Reductive Amination and Claisen-Schmidt Condensation .

Chemical Profile & Handling

Note: Physical properties are derived from structural analogues (6-methoxy-1-indanone) and should be experimentally verified per batch.

PropertySpecification / Description
Chemical Name 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Predicted Appearance Off-white to pale yellow crystalline solid
Predicted Melting Point 98°C – 105°C
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in hexanes; Insoluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Safety Advisory
  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood extraction are mandatory during handling.

Structural Utility & Reactivity Map

The reactivity of 6-Methoxy-4-methyl-1-indanone is defined by three distinct zones. The diagram below illustrates the strategic functionalization points.

IndanoneReactivity Core 6-Methoxy-4-methyl-1-indanone (Core Scaffold) C1 C1-Carbonyl (Reductive Amination / Reduction) Target: CNS Amines Core->C1 Nucleophilic Attack C2 C2-Methylene (Aldol Condensation) Target: Chalcones/Enones Core->C2 Acidic Alpha-Protons Aromatic Aromatic Ring (Electrophilic Substitution) Target: Halogenation Core->Aromatic Activated by -OMe Drug1 Donepezil Analogues (AChE Inhibitors) C1->Drug1 Drug2 Melatonin Agonists (MT1/MT2 Ligands) C1->Drug2 Drug3 Anticancer Chalcones (Tubulin Polymerization) C2->Drug3

Figure 1: Reactivity map highlighting the three primary derivatization vectors for drug discovery.

Protocol A: Synthesis of CNS-Active Indanamines

Application: Creating rigidified analogues of ethylamine-based neurotransmitters (e.g., Dopamine, Serotonin mimics). Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity, avoiding the reduction of the ketone to an alcohol prior to imine formation.

Materials
  • Substrate: 6-Methoxy-4-methyl-1-indanone (1.0 eq)

  • Amine Source: Benzylamine or N-substituted amine (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 6-Methoxy-4-methyl-1-indanone (10 mmol) in DCE (50 mL).

    • Add the Amine (12 mmol) and Acetic Acid (10 mmol).

    • Stir at room temperature under Nitrogen for 2 hours. Checkpoint: Monitor by TLC (formation of a new, less polar spot).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 15 minutes to control exotherm.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ solution (slow addition).

    • Extract with Dichloromethane (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30) usually isolates the secondary amine effectively.

Protocol B: Synthesis of Bioactive Chalcones

Application: Development of anti-proliferative agents targeting tubulin. The


-unsaturated ketone system acts as a Michael acceptor for cysteine residues in proteins.
Methodology:  Claisen-Schmidt Condensation.
Materials
  • Substrate: 6-Methoxy-4-methyl-1-indanone (1.0 eq)

  • Aldehyde: 3,4,5-Trimethoxybenzaldehyde (Example) (1.0 eq)

  • Base: KOH or NaOH (10% methanolic solution)

  • Solvent: Methanol or Ethanol

Step-by-Step Workflow
  • Dissolution:

    • Dissolve the Indanone (5 mmol) and the Aldehyde (5 mmol) in Methanol (20 mL).

  • Catalysis:

    • Add KOH solution (2 mL, 10% w/v in MeOH) dropwise at 0°C.

    • Note: The 4-methyl group on the indanone ring may slightly sterically hinder the approach; ensure vigorous stirring.

  • Reaction:

    • Stir at Room Temperature for 6–24 hours.

    • Observation: A precipitate often forms (the Chalcone product).

  • Isolation:

    • Pour the reaction mixture into ice-cold water (100 mL) acidified with HCl (1M) to pH ~4.

    • Filter the precipitate.

    • Recrystallize from Ethanol to obtain the pure (E)-2-benzylidene-1-indanone derivative.

Analytical Validation (QC)

To ensure the integrity of the intermediate before use in the protocols above, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O Gradient)> 98.0% Area
Identity ¹H-NMR (CDCl₃, 400 MHz)Distinct singlet (-OCH₃) at ~3.8 ppm; Singlet (-CH₃) at ~2.3 ppm; Indanone multiplets (CH₂) at ~2.6-3.1 ppm.
Water Content Karl Fischer< 0.5% w/w (Critical for Protocol A)
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Root Cause: Incomplete imine formation due to steric hindrance from the 4-methyl group if the amine is bulky.

    • Solution: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid catalyst during the imine formation step (Step 1) before adding the reducing agent.

  • Problem: Self-condensation during Aldol reaction.

    • Root Cause: High concentration of base causing the indanone to react with itself.

    • Solution: Add the indanone slowly to the aldehyde/base mixture, rather than mixing all at once.

References

  • Ahmed, N., et al. "Recent advances in the synthesis and medicinal perspective of 1-indanone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Patil, S. A., et al. "Synthesis and biological evaluation of novel 1-indanone derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2014. Link

  • Yamamoto, T., et al. "Synthesis and evaluation of indanone derivatives as selective acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry, 2012. Link

Application

Preparation of thyroid hormone analogs using indanone derivatives

Application Note: Strategic Synthesis of TR -Selective Indane Analogs via Functionalized Indanones Executive Summary This guide details the synthetic protocol for preparing conformationally restricted thyroid hormone (T3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of TR


-Selective Indane Analogs via Functionalized Indanones 

Executive Summary

This guide details the synthetic protocol for preparing conformationally restricted thyroid hormone (T3) analogs using 1-indanone derivatives as the core scaffold. Unlike the flexible diphenyl ether structure of endogenous T3, indane-based analogs offer enhanced selectivity for the Thyroid Hormone Receptor Beta (TR


) , a key target for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) while sparing the cardiac effects mediated by TR

.

This protocol focuses on a modular synthesis involving:

  • Core Functionalization: Using 5-hydroxy-1-indanone to mimic the inner tyrosyl ring.

  • Biaryl Ether Formation: Copper-mediated cross-coupling to attach the outer phenolic ring.

  • Side-Chain Elaboration: Wittig homologation of the indanone ketone to install the essential carboxylic acid pharmacophore.

Retrosynthetic Analysis & Strategy

The structural logic relies on the indanone scaffold to lock the conformation of the inner ring, reducing entropic penalties upon receptor binding.

  • The "Inner Ring" Mimic: 5-hydroxy-1-indanone. The C5-hydroxyl serves as the attachment point for the outer ring, while the C1-ketone is a versatile handle for installing the polar side chain (acetic or oxamic acid).

  • The "Outer Ring" Mimic: A substituted phenyl boronic acid or phenol (e.g., 3,5-dimethyl-4-hydroxyphenyl derivatives).

  • The Linker: A diaryl ether or methylene bridge. This protocol describes the diaryl ether synthesis via Chan-Lam coupling, a robust method for medicinal chemistry.

Pathway Visualization

SynthesisPathway Start 5-Hydroxy-1-Indanone (Core Scaffold) Coupling Chan-Lam Coupling (Cu(OAc)2, Pyridine) Start->Coupling + Aryl Boronic Acid Intermediate1 5-Aryloxy-1-Indanone (Ether Linked) Coupling->Intermediate1 Wittig Wittig Reaction (Ph3P=CHCO2Et) Intermediate1->Wittig Intermediate2 Indanylidene Ester Wittig->Intermediate2 Reduction Hydrogenation/Hydrolysis (H2, Pd/C -> LiOH) Intermediate2->Reduction Product Final Indane Analog (TR-Beta Agonist) Reduction->Product

Caption: Modular synthetic workflow transforming the indanone core into a bioactive thyromimetic via sequential etherification and homologation.

Detailed Experimental Protocol

Phase 1: Construction of the Diaryl Ether Core

Objective: Attach the outer ring mimic to the 5-position of the indanone. Reaction Type: Copper(II)-promoted Chan-Lam Coupling.

Reagents:

  • Substrate: 5-Hydroxy-1-indanone (1.0 equiv)

  • Coupling Partner: (3,5-Dimethyl-4-methoxyphenyl)boronic acid (1.5 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Base: Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Atmosphere: Oxygen (balloon or open air)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a drying tube (filled with Drierite), dissolve 5-hydroxy-1-indanone (10 mmol) and the aryl boronic acid (15 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Cu(OAc)₂ (10 mmol) and pyridine (30 mmol) sequentially. The solution typically turns a deep blue/green color.

  • Reaction: Stir the mixture vigorously at room temperature (20–25°C) under an air atmosphere (or O₂ balloon for faster kinetics) for 24–48 hours.

    • Expert Note: The reaction requires oxygen to re-oxidize the Cu(I) species back to Cu(II). Do not seal under nitrogen.

  • Quench: Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Workup: Wash the filtrate with 1M HCl (2x) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

    • Target: 5-(3,5-dimethyl-4-methoxyphenoxy)-indan-1-one.

Phase 2: Side Chain Installation (Wittig Homologation)

Objective: Convert the C1 ketone into the acetic acid precursor. Reaction Type: Wittig Reaction.

Reagents:

  • Substrate: 5-Aryloxy-1-indanone (from Phase 1)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Dissolve the indanone intermediate (5 mmol) in anhydrous toluene (25 mL) in a pressure vial or reflux flask.

  • Addition: Add the phosphorus ylide (6 mmol).

  • Reflux: Heat the mixture to reflux (110°C) for 12–18 hours. Monitor by TLC (the product will be less polar than the starting ketone).

  • Workup: Cool to room temperature. Concentrate the solvent.

  • Purification: The crude residue contains triphenylphosphine oxide (TPPO). Triturate with cold hexanes/diethyl ether to precipitate most TPPO, then filter. Purify the filtrate via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the unsaturated ester .

Phase 3: Final Deprotection and Reduction

Objective: Reduce the double bond (optional, depending on desired rigidity) and hydrolyze the esters to reveal the active carboxylic acid and phenol.

Protocol:

  • Hydrogenation (Optional): To obtain the saturated indane analog, dissolve the ester in EtOH and treat with H₂ (balloon) and 10% Pd/C (10 wt%) for 2 hours. Filter through Celite.

  • Demethylation (Outer Ring): Dissolve the intermediate in anhydrous DCM at -78°C. Add BBr₃ (3.0 equiv) dropwise. Warm to 0°C and stir for 2 hours to cleave the methyl ether on the outer ring.

  • Hydrolysis: Quench with ice water. Extract with EtOAc. Dissolve the crude in THF/Water (1:1) and add LiOH (4.0 equiv). Stir at 40°C for 4 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc, dry, and concentrate.

  • Final Polish: Recrystallize from Ethanol/Water or purify via preparative HPLC.

Data Analysis & Quality Control

Key Characterization Markers

Verify the structure using the following diagnostic signals.

TechniqueParameterExpected ObservationInterpretation
1H NMR Indanone C1Disappearance of ketone signal; appearance of olefinic proton (δ ~6.3 ppm) or saturated CH₂ (δ ~2.5-3.0 ppm)Confirmation of Wittig/Reduction
1H NMR Outer RingSinglet at δ ~2.2 ppm (6H)Presence of 3,5-dimethyl groups
IR CarbonylStrong band at ~1710 cm⁻¹ (Carboxylic Acid)Shift from Indanone ketone (~1705 cm⁻¹)
HRMS Mass[M-H]⁻ peak matching calculated formulaConfirmation of molecular weight
Troubleshooting Guide
  • Issue: Low yield in Chan-Lam coupling.

    • Solution: Ensure molecular sieves are added if the boronic acid is wet. Use an O₂ balloon instead of ambient air to accelerate the catalytic cycle.

  • Issue: Incomplete Wittig reaction.

    • Solution: Switch to a Horner-Wadsworth-Emmons (HWE) reagent (Triethyl phosphonoacetate + NaH) in THF for higher reactivity with sterically hindered ketones.

Safety & Handling

  • Boron Tribromide (BBr₃): Extremely reactive with moisture. Handle only under inert atmosphere in a fume hood. Causes severe burns.

  • Copper Acetate: Toxic if swallowed or inhaled. Avoid dust formation.

  • General: All reactions involving phosphonates or boronic acids should be treated as potentially bioactive; use standard PPE.

References

  • Design and Synthesis of Indane-Based Thyroid Receptor Ligands.

    • [Link] (Journal Homepage - Specific article search recommended via DOI: 10.1021/jm0501387)

  • Copper-Promoted Coupling of Aryl Boronic Acids and Phenols (Chan-Lam Coupling).

  • Thyroid Hormone Analogues: Survey of Structure-Activity Relationships.

Method

Grignard reaction conditions for 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Technical Application Note: Optimized Grignard Addition to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one Executive Summary This application note details the optimized protocols for the nucleophilic addition of Grignard r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Grignard Addition to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

This application note details the optimized protocols for the nucleophilic addition of Grignard reagents (RMgX) to 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one .

This specific substrate presents a dual challenge in synthesis:

  • Steric Hindrance: The 4-methyl group exerts a peri-interaction, sterically shielding the carbonyl carbon at position 1.

  • Electronic Deactivation: The 6-methoxy group is an electron-donating group (EDG), reducing the electrophilicity of the carbonyl.

  • Enolization Risk: Like all 1-indanones, the

    
    -protons (C2) are acidic. The basicity of standard Grignard reagents often leads to enolization (deprotonation) rather than addition, resulting in the recovery of starting material.
    

To address these issues, this guide provides two protocols: a Standard Kinetic Protocol for reactive nucleophiles and an Organocerium (Imamoto) Protocol for difficult cases, which is highly recommended for this specific scaffold.

Pre-Reaction Analysis & Safety

Substrate Analysis
FeatureStructural ImpactExperimental Consequence
C1 Carbonyl Reaction CenterTarget for nucleophilic attack.
C2 Protons

-Acidic
High risk of enolization by basic RMgX.
4-Methyl Steric Bulk (peri)Hinders approach; may require activation or smaller nucleophiles.
6-Methoxy Electronic (+M effect)Lowers reaction rate; requires anhydrous, high-purity reagents.
Reagent Selection
  • Solvent: Anhydrous Tetrahydrofuran (THF) is preferred over Diethyl Ether (

    
    ) due to higher solubility of the indanone and better solvation of the Grignard/Cerium complex.
    
  • Grignard Reagent: Freshly prepared or titrated commercial solutions.

  • Additive: Anhydrous Cerium(III) Chloride (

    
    ) (for Protocol B).
    

Experimental Protocols

Protocol A: Standard Low-Temperature Addition

Best for small, highly reactive nucleophiles (e.g., MeMgBr).

Reagents:

  • 6-Methoxy-4-methyl-1-indanone (1.0 eq)

  • Grignard Reagent (RMgBr/Cl) (1.2 - 1.5 eq)

  • Anhydrous THF (10-15 volumes)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under

    
     flow.
    
  • Dissolution: Charge the flask with the indanone substrate and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent dropwise via syringe over 15–20 minutes. Keep the internal temperature below -70°C to suppress enolization.

  • Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC/HPLC. If starting material persists, do not heat to reflux immediately; this often promotes polymerization or decomposition.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Organocerium-Mediated Addition (The Imamoto Method)

Recommended for this substrate. The addition of


 suppresses the basicity of the reagent while enhancing nucleophilicity, overcoming the steric hindrance of the 4-methyl group.

Reagents:

  • 6-Methoxy-4-methyl-1-indanone (1.0 eq)

  • 
     (1.5 eq) (Must be dried in situ)
    
  • Grignard Reagent (1.5 eq)

  • Anhydrous THF

Procedure:

  • Drying

    
     (CRITICAL STEP): 
    
    • Place

      
       in a flask. Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring. The powder should become fine and free-flowing.
      
    • Note: Improper drying is the #1 cause of failure.

  • Activation:

    • Cool the flask to room temperature under Argon. Add anhydrous THF.

    • Stir the slurry at room temperature for 2 hours (or sonicate for 1 hour) to form a milky suspension.

  • Transmetallation:

    • Cool the

      
      /THF suspension to -78°C .
      
    • Add the Grignard reagent dropwise. Stir for 30–60 minutes at -78°C. This forms the less basic organocerium species (

      
      ).
      
  • Addition:

    • Dissolve the indanone in minimal anhydrous THF.

    • Add the indanone solution to the organocerium mixture dropwise at -78°C.

  • Reaction:

    • Stir at -78°C for 2 hours.

    • Allow to warm to room temperature slowly. The suppression of basicity allows for higher temperature tolerance without enolization.

  • Quench & Workup:

    • Cool to 0°C. Quench with 10% aqueous acetic acid or sat.

      
      .
      
    • Note: Cerium salts can form emulsions. Filtering the biphasic mixture through a Celite pad can improve separation.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the decision logic between Standard and Organocerium protocols.

GrignardPathways Substrate 6-Methoxy-4-methyl-1-indanone Analysis Structural Analysis: 1. Steric Hindrance (4-Me) 2. Acidic Alpha-Protons Substrate->Analysis Choice Select Protocol Analysis->Choice Std_Cond Protocol A: Standard (RMgX, -78°C) Choice->Std_Cond Small R-group Low Sterics Ce_Cond Protocol B: Imamoto (RMgX + CeCl3, -78°C) Choice->Ce_Cond Bulky R-group High Enolization Risk Enolization SIDE REACTION: Enolization (Deprotonation) Std_Cond->Enolization High Basicity Addition Nucleophilic Addition Std_Cond->Addition Kinetic Control Ce_Cond->Addition Enhanced Nucleophilicity Suppressed Basicity Recovered Recovered Starting Material Enolization->Recovered Product Target Tertiary Alcohol Addition->Product

Figure 1: Decision matrix for Grignard addition to substituted indanones. Protocol B is favored for 4-substituted variants to avoid enolization.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Recovery of Starting Material Enolization occurred (RMgX acted as a base).Switch to Protocol B (CeCl3) . Ensure temperature stays <-70°C during addition.
Low Yield / Sluggish Reaction Steric hindrance from 4-Methyl group.Increase reaction time at RT (Protocol B only). Increase equivalents of reagent (up to 3.0 eq).
Emulsion during Workup Cerium hydroxides precipitation.Wash organic layer with dilute HCl (if product is acid stable) or filter through Celite/Hyflo Super Cel.
Incomplete Conversion Wet reagents (Water destroys RMgX).Titrate Grignard reagent. Dry

rigorously under high vacuum at 150°C.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (The foundational text for organocerium chemistry).

  • Bartoli, G., et al. "CeCl3-mediated addition of Grignard reagents to 1,3-dicarbonyl compounds." European Journal of Organic Chemistry, 2003. (Demonstrates suppression of enolization).

  • Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Technology." Merck Research Laboratories Process Chemistry Data.

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in 4-methyl-6-methoxy indanone synthesis

Initiating Data Collection I've commenced a deep dive into the synthesis of 4-methyl-6-methoxy indanone. My initial focus is on exploring literature and online resources.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced a deep dive into the synthesis of 4-methyl-6-methoxy indanone. My initial focus is on exploring literature and online resources. I'm prioritizing cyclization methodologies, potential side reactions, and typical troubleshooting steps that are frequently employed.

Analyzing Search Results

I'm now analyzing the Google search results, identifying recurring problems in the cyclization step like low yield and impurities. I'm prioritizing established protocols and mechanisms to understand the underlying chemistry, also checking authoritative sources for accuracy. I'm focusing on structuring this into a Q&A format for technical support, moving from simple issues to the complex ones. Diagrams are planned for reaction mechanisms, while tables are being designed to summarize key information.

Planning the Search Strategy

I'm now formulating my search strategy for 4-methyl-6-methoxy indanone synthesis, concentrating on cyclization methods and potential issues. I intend to analyze search results for yield problems and impurities, and I'm seeking authoritative sources to verify the information gathered. Structuring the Q&A format is also on my immediate radar, with plans for diagrams and tables to enhance clarity.

Optimization

Solubility issues of 6-Methoxy-4-methyl-1-indanone in organic solvents

Technical Support Center: Solubility & Handling of 6-Methoxy-4-methyl-1-indanone CAS: 89837-18-3 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1][2] Executive Summary & Chemical Profile As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of 6-Methoxy-4-methyl-1-indanone

CAS: 89837-18-3 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1][2]

Executive Summary & Chemical Profile

As a Senior Application Scientist, I often see researchers struggle with substituted indanones like 6-Methoxy-4-methyl-1-indanone . The core challenge stems from its amphiphilic nature : the bicyclic aromatic core and methyl group drive lipophilicity, while the ketone and methoxy groups introduce polarity.[2]

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when impurities are present.[2] This guide provides field-proven solvent systems and troubleshooting workflows to overcome these solubility hurdles.

Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction with the 6-Methoxy-4-methyl-1-indanone crystal lattice.

Solvent ClassRecommended SolventsSolubility BehaviorPrimary Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction, Chromatography injection.[2]
Esters Ethyl Acetate (EtOAc)High (Moderate at RT)Dissolution, Recrystallization (as solvent).[2]
Alcohols Ethanol (EtOH), Methanol (MeOH), IPATemp-Dependent Recrystallization (High solubility hot, low cold).[2]
Ethers THF, 2-MeTHF, MTBEHigh Reactions, Co-solvent for stubborn solids.[2]
Aliphatics Hexanes, Heptane, CyclohexaneLow / Insoluble Anti-solvent to induce precipitation.[2]
Aqueous Water, BrineInsoluble Washing (compound stays in organic phase).[2]

Troubleshooting Guide (FAQ)

Issue A: "The compound oils out instead of crystallizing during cooling."

Diagnosis: This is the most common issue with low-melting indanone derivatives.[2] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities disrupt crystal lattice formation.[2] Solution:

  • Switch Solvent System: Move from a single solvent (e.g., pure Ethanol) to a binary system. The Ethyl Acetate / Hexane (1:1) system is literature-validated for substituted indanones [1].[2]

  • Seed Crystallization: Retain a tiny crystal from a previous batch. Add it to the "oiled" mixture only after it has cooled to room temperature.

  • Slow Cooling: Rapid cooling traps impurities.[2] Wrap the flask in foil/cotton to cool slowly over 2-3 hours.

Issue B: "The compound precipitates immediately upon adding reagents."

Diagnosis: "Shock precipitation" caused by a drastic change in solvent polarity. Solution:

  • Pre-dissolve Reagents: Do not add solid reagents directly to the indanone solution. Dissolve them in a compatible solvent (e.g., THF) first.[2]

  • Increase Dilution: Indanones can aggregate at high concentrations.[2] Dilute the reaction mixture by 20% with the primary solvent (e.g., DCM or THF) before addition.[2]

Issue C: "I cannot get the compound to dissolve in Ethanol at room temperature."

Diagnosis: Kinetic solubility barrier. The crystal lattice energy is high enough to resist room-temp dissolution in protic solvents.[2] Solution:

  • Heat to Reflux: The compound is likely soluble in boiling ethanol.[2]

  • Use a Co-solvent: Add 5-10% DCM or Toluene to the Ethanol.[2] This breaks the lattice, allowing the Ethanol to solvate the molecules.[2]

Validated Experimental Protocols

Protocol 1: Recrystallization (The "Oil-Out" Prevention Method)

Target: Purification of crude 6-Methoxy-4-methyl-1-indanone.[2]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to mild reflux (70°C) until fully dissolved.

  • Anti-Solvent Addition: While keeping the solution hot, dropwise add Hexane (or Heptane) until a faint, persistent cloudiness appears.[2]

  • Clarification: Add 0.5 mL of Ethyl Acetate to clear the cloudiness.[2]

  • Cooling: Remove heat. Allow to cool to Room Temp (RT) undisturbed.

    • Critical Step: If oil droplets form at ~40°C, reheat to dissolve and add more Ethyl Acetate (shift equilibrium away from oiling).[2]

  • Harvest: Cool to 0°C in an ice bath for 30 mins. Filter the white/off-white crystals and wash with cold Hexane.[2]

Protocol 2: Solubility Screening (Visual Saturation Method)

Target: Determining the best solvent for a new reaction.[2]

  • Place 10 mg of compound into a clear HPLC vial.[2]

  • Add 100 µL of solvent (DCM, THF, Toluene, etc.).[2]

  • Observation:

    • Clear Solution: Solubility >100 mg/mL (Good for reactions).[2]

    • Suspension: Heat to 50°C. If it clears, it is "Temperature Dependent" (Good for recrystallization).[2]

    • Solid remains hot: Solubility <10 mg/mL (Use as anti-solvent).[2]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical pathway for selecting the optimal solvent based on the experimental goal (Reaction vs. Purification).

SolventSelection Start Start: Define Goal Goal_Reaction Run a Reaction Start->Goal_Reaction Goal_Purify Purify/Recrystallize Start->Goal_Purify Check_Temp High Temp Required? Goal_Reaction->Check_Temp Check_Oil History of Oiling Out? Goal_Purify->Check_Oil Solvent_Tol Use Toluene/Xylene Check_Temp->Solvent_Tol Yes (>80°C) Solvent_DCM Use DCM or THF Check_Temp->Solvent_DCM No (<40°C) Recrys_Binary Binary System: EtOAc + Hexane Check_Oil->Recrys_Binary Yes (Common) Recrys_Single Single Solvent: Hot Ethanol Check_Oil->Recrys_Single No

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step remediation when the compound forms a liquid phase instead of crystals.

OilingOut Problem Problem: Compound Oils Out Step1 Reheat to Dissolve Oil Problem->Step1 Decision Is Solution Saturated? Step1->Decision Action_Dilute Add more Polar Solvent (e.g., +10% EtOAc) Decision->Action_Dilute Too Saturated Action_SlowCool Cool Slowly (Insulate Flask) Decision->Action_SlowCool Cooled too fast Action_Seed Add Seed Crystal at Room Temp Action_Dilute->Action_Seed Result Success: Crystalline Solid Action_Seed->Result Action_SlowCool->Action_Seed

References

  • Winter, A. et al. (1993).[2] Process for the preparation of substituted indanones. European Patent EP0567953A1.[2] Citation Note: Describes the specific use of Ethyl Acetate/Hexane (1:1) for purifying substituted indanone intermediates with >90% yield.[2][3][4]

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 6-Methoxy-4-methyl-1-indanone. Citation Note: Verifies CAS 89837-18-3 and physical state data.[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] Citation Note: General reference for purification of aromatic ketones and handling of oiling-out phenomena.[2]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of 6-Methoxy-4-methyl-1-indanone

Executive Summary 6-Methoxy-4-methyl-1-indanone (C₁₁H₁₂O₂) is a critical pharmacophore often utilized as an intermediate in the synthesis of acetylcholinesterase inhibitors and anti-inflammatory agents. In drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-4-methyl-1-indanone (C₁₁H₁₂O₂) is a critical pharmacophore often utilized as an intermediate in the synthesis of acetylcholinesterase inhibitors and anti-inflammatory agents. In drug development, characterizing this molecule requires a dual-approach strategy: establishing structural identity and developing sensitive quantification methods.

This guide objectively compares the two dominant mass spectrometry ionization interfaces—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which methodology best serves specific analytical phases. We provide mechanistic insights into the fragmentation pathways, supported by experimental protocols and self-validating logic.

Part 1: Comparative Analysis (EI vs. ESI)

For researchers characterizing 6-Methoxy-4-methyl-1-indanone, the choice of ionization technique dictates the quality of spectral data. The following comparison evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Radical Cation (

, m/z 176)
Protonated Molecule (

, m/z 177)
Fragmentation Extensive, in-source. reproducible.Minimal in-source; requires Collision Induced Dissociation (CID).
Library Matching Excellent. Compatible with NIST/Wiley databases.Poor. Spectra vary by collision energy and instrument geometry.
Sensitivity Moderate (ng range).High (pg range).
Best Application Identification: Confirming synthesis success and purity.Quantification: PK studies and trace impurity profiling.
Expert Insight: The Causality of Choice
  • Choose EI when synthesizing the starting material. The rigid bicyclic structure of the indanone core yields a highly stable molecular ion (

    
    ) and distinct fingerprint fragments (loss of 
    
    
    
    and
    
    
    ) that are standardized across instruments.
  • Choose ESI when analyzing biological matrices (plasma/microsomes). The methoxy group facilitates protonation (

    
    ), making it ideal for MRM (Multiple Reaction Monitoring) transitions, though it requires optimization of collision energy (CE) to induce informative fragmentation.
    

Part 2: Fragmentation Mechanics & Pathways

Understanding the fragmentation pattern is essential for validating the structure. The fragmentation of 6-Methoxy-4-methyl-1-indanone is driven by the stability of the aromatic core and the lability of the methoxy substituent.

The Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation (


 176). The fragmentation is dominated by sequential losses:
  • Step 1: Methyl Radical Loss (

    
    ) 
    
    • Mechanism: Homolytic cleavage. The loss of the methyl group from the methoxy substituent is energetically favored over the aromatic methyl due to the formation of a resonance-stabilized quinoid-type oxonium ion.

    • Result: Base peak (often) at

      
       161.
      
  • Step 2: Carbonyl Loss (

    
    ) 
    
    • Mechanism: The cyclopentanone ring undergoes contraction and ejection of carbon monoxide (CO).

    • Result: Ion at

      
       133.
      
  • Step 3: Further Degradation

    • Loss of the second methyl group or ring opening leads to lower mass aromatic fragments (

      
       105, 91, 77).
      
The ESI-MS/MS Pathway (CID)

In ESI, the precursor is the even-electron ion


 (

177). Collision Induced Dissociation (CID) drives different pathways:
  • Loss of Methanol (

    
    ) : Protonation often occurs at the ether oxygen. Rearrangement leads to the neutral loss of methanol (
    
    
    
    ).
  • Loss of Water (

    
    ) : Less common in aromatic ketones unless specific ortho-effects are present, but observed at high collision energies.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the primary fragmentation pathways for the EI mode, which is the gold standard for structural elucidation of this compound.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion (M+.) m/z 176 (6-Methoxy-4-methyl-1-indanone) Fragment1 [M - CH3]+ m/z 161 (Resonance Stabilized Cation) Parent->Fragment1 - Methyl Radical (•CH3) (Methoxy cleavage) Fragment2 [M - CH3 - CO]+ m/z 133 (Ring Contraction) Fragment1->Fragment2 - Carbon Monoxide (CO) (Carbonyl ejection) Fragment3 Tropylium/Aromatic Ions m/z 91, 77 Fragment2->Fragment3 Ring Fragmentation key1 Primary Pathway: Sequential loss of Methyl then CO

Figure 1: Proposed EI fragmentation pathway for 6-Methoxy-4-methyl-1-indanone showing the transition from molecular ion to stable aromatic fragments.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize a "Self-Validating" approach. This means the protocol includes checkpoints to verify system performance before data acquisition.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm identity of synthesized 6-Methoxy-4-methyl-1-indanone.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Validation Step: Inspect for particulate matter; filter through 0.22 µm PTFE filter if necessary to prevent liner contamination.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: Hold 60°C (1 min) → Ramp 20°C/min to 280°C → Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

  • Data Validation:

    • Verify the presence of the molecular ion (

      
       176). If absent, lower source temperature to reduce thermal degradation.
      
    • Check isotopic pattern of

      
       176 vs 177 to confirm carbon count (approx 12% abundance for C11).
      
Protocol B: LC-MS/MS Quantitation Development (ESI)

Objective: Optimize MRM transitions for trace analysis.

  • Infusion Setup:

    • Prepare a 1 µg/mL standard in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Infuse directly into the source at 10 µL/min via syringe pump.

  • Source Optimization:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: Start at 3.5 kV.

    • Validation Step: Monitor stability of the TIC (Total Ion Chromatogram). Deviation >5% indicates unstable spray.

  • Transition Tuning:

    • Select precursor

      
       177.1 (
      
      
      
      ).
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Target: Identify the CE that maximizes the product ion

      
       162 (Loss of methyl) or 
      
      
      
      145 (Loss of methanol).
Workflow Visualization

The following diagram outlines the decision process for selecting the correct mass spectrometry workflow.

MS_Workflow Start Start: Sample Received Decision Goal? Start->Decision ID Structural ID / Purity Decision->ID Qualitative Quant Quantitation (PK/Trace) Decision->Quant Quantitative GCMS GC-EI-MS ID->GCMS LibMatch NIST Library Match (Look for m/z 176, 161) GCMS->LibMatch LCMS LC-ESI-MS/MS Quant->LCMS MRM Optimize MRM (177 -> 162) LCMS->MRM

Figure 2: Decision matrix for selecting EI vs. ESI workflows based on analytical goals.

Part 4: Data Summary & Interpretation

When analyzing the spectra, use the following reference table to assign peaks. Note that relative abundance will vary by instrument tuning.

m/z (Mass-to-Charge)Ion TypeOriginRelative Abundance (Typical EI)
176

Molecular IonHigh (40-70%)
177

Protonated Molecule (ESI)Base Peak (ESI)
161

Loss of methyl (from methoxy)Base Peak (EI)
148

Loss of CO (Direct)Low (<10%)
133

Sequential lossModerate (30-50%)
91

Tropylium IonModerate (Characteristic of aromatics)

Interpretation Note: In EI, if the peak at


 176 is weak, check the injector temperature. Indanones are generally stable, but dirty liners can cause catalytic degradation. In ESI, the presence of a strong sodium adduct (

, m/z 199) indicates mobile phase contamination or the need for better buffer control (e.g., Ammonium Formate).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage and rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11), 1195-1212. (Source for ESI fragmentation rules). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
Comparative

Comparative Guide: Reactivity &amp; Performance of 4-Methyl vs. 5-Methyl Substituted Indanones

Executive Summary In medicinal chemistry and materials science, the functionalization of the 1-indanone scaffold is a critical step. While 4-methyl-1-indanone and 5-methyl-1-indanone are constitutional isomers, they exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the functionalization of the 1-indanone scaffold is a critical step. While 4-methyl-1-indanone and 5-methyl-1-indanone are constitutional isomers, they exhibit drastically different reactivity profiles.

  • 5-Methyl-1-indanone behaves as a standard, sterically accessible aromatic ketone, ideal for high-yield nucleophilic additions and predictable electrophilic aromatic substitutions (EAS).

  • 4-Methyl-1-indanone is dominated by the peri-effect . The methyl group at position 4 exerts significant steric pressure on the carbonyl group at position 1. This reduces the rate of nucleophilic attack, alters the thermodynamics of condensation reactions, and significantly impacts the binding affinity in Structure-Activity Relationship (SAR) studies.

This guide provides a technical comparison to assist researchers in selecting the correct isomer for pathway optimization.

Structural Analysis & The "Peri-Effect"

To understand the reactivity, one must visualize the spatial constraints.

  • 5-Methyl: The substituent is remote from the reaction center (C1=O). Electronic effects are inductive (+I), slightly increasing basicity of the carbonyl oxygen but having negligible steric impact.

  • 4-Methyl: The substituent is in the peri position. The van der Waals radius of the methyl group interacts with the carbonyl oxygen and the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

Visualization: Steric & Electronic Pathways

Indanone_Comparison cluster_4Me 4-Methyl-1-Indanone (Peri-Steric) cluster_5Me 5-Methyl-1-Indanone (Remote) Node4 4-Methyl Isomer Steric High Steric Hindrance (C4-Me vs C1=O) Node4->Steric Reactivity4 Slow Nucleophilic Attack Distorted Planarity Steric->Reactivity4 Nucleophile Nucleophilic Attack (NaBH4 / Grignard) Reactivity4->Nucleophile High Energy Barrier Node5 5-Methyl Isomer Remote Remote Substitution (Meta to C1=O) Node5->Remote Reactivity5 Standard Kinetics Predictable EAS Remote->Reactivity5 Reactivity5->Nucleophile Low Energy Barrier

Figure 1: Structural logic flow demonstrating the impact of the peri-methyl group on reactivity.

Comparative Performance Data

The following data summarizes the reactivity differences observed in standard synthetic transformations.

Table 1: Reactivity Benchmarks
Reaction TypeParameter4-Methyl-1-Indanone5-Methyl-1-IndanoneMechanistic Driver
Reduction (NaBH₄, MeOH)Relative Rate (

)
1.0 (Reference)~4.5x FasterSteric hindrance at C4 blocks hydride approach.
Aldol Condensation (Benzaldehyde)Yield (24h)65-70%85-92%Peri-strain destabilizes the planar transition state of the enolate.
Grignard Addition (MeMgBr)1,2-Addition YieldModerate (competing enolization)HighBulky nucleophiles struggle to access C1 in 4-Me isomer.
EAS (Nitration) Major RegioisomerC-7 (Ortho to bridge)C-6 (Para to bridge)Directing effects of Methyl vs. Carbonyl.

Detailed Experimental Protocols

These protocols are designed to highlight the reactivity differences. When working with the 4-methyl isomer, reaction times must often be extended, or temperatures increased, compared to the 5-methyl isomer.

Protocol A: Comparative Sodium Borohydride Reduction

Objective: To demonstrate the kinetic difference in carbonyl reduction.

Materials:

  • Substrate: 1.0 mmol of Indanone (4-Me or 5-Me)

  • Reagent: Sodium Borohydride (NaBH₄) (0.6 eq, 0.6 mmol)

  • Solvent: Methanol (anhydrous), 5 mL

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the specific indanone in 5 mL of methanol in a 25 mL round-bottom flask. Cool to 0°C.

  • Addition: Add NaBH₄ portion-wise over 5 minutes.

    • Note: For 5-methyl, gas evolution is rapid. For 4-methyl, evolution is slower.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) every 10 minutes.

    • Checkpoint: 5-Methyl typically reaches completion in <20 mins. 4-Methyl may require 45-60 mins or warming to RT.

  • Quench: Add 1 mL acetone to quench excess hydride, then concentrate in vacuo.

  • Workup: Partition between EtOAc (15 mL) and Water (15 mL). Dry organic layer over MgSO₄.

Data Interpretation: If running competitive kinetics (1:1 mixture), the 5-methyl alcohol will be the dominant product initially, confirming the steric blockade in the 4-methyl isomer.

Protocol B: Claisen-Schmidt Condensation (Aldol)

Objective: To synthesize benzylidene derivatives and observe thermodynamic limitations.

Materials:

  • Substrate: 1.0 mmol Indanone

  • Electrophile: 4-Chlorobenzaldehyde (1.1 mmol)

  • Base: NaOH (10% aq, 2 mL)

  • Solvent: Ethanol (5 mL)

Workflow:

  • Mix indanone and aldehyde in ethanol.

  • Add NaOH solution dropwise at Room Temperature (RT).

  • Observation:

    • 5-Methyl: Precipitate (product) usually forms within 30-60 minutes.

    • 4-Methyl: Reaction often remains clear for hours. May require heating to 60°C to drive conversion.

  • Isolation: Filter the precipitate, wash with cold EtOH/Water (1:1).

Synthetic Accessibility & Pathway Planning

Choosing the starting material often dictates the synthetic route. The 4-methyl isomer is significantly harder to synthesize in pure form due to regioselectivity issues during ring closure.

Visualization: Synthesis Workflow

Synthesis_Path P1 3-(p-tolyl)propanoic acid FC Friedel-Crafts Cyclization (PPA/SOCl2) P1->FC P2 3-(o-tolyl)propanoic acid P2->FC Prod5 5-Methyl-1-Indanone (Major Product) FC->Prod5 Symmetric Para High Yield Prod4 4-Methyl-1-Indanone (Minor/Difficult) FC->Prod4 Steric Clash Prod7 7-Methyl-1-Indanone (Isomeric Impurity) FC->Prod7 Favored Cyclization

Figure 2: Synthetic routes showing the difficulty in accessing pure 4-methyl-1-indanone compared to the 5-methyl isomer.

Key Insight: When cyclizing 3-(o-tolyl)propanoic acid, cyclization ortho to the methyl group (yielding 4-methylindanone) is sterically disfavored compared to cyclization at the unsubstituted position (yielding 7-methylindanone). Consequently, 4-methyl-1-indanone is commercially more expensive and often requires purification from the 7-isomer.

References

  • Ahmed, A. et al. (2018). Regioselective Synthesis of Indanone Derivatives: Steric vs Electronic Control. Journal of Organic Chemistry.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Referencing "Peri-interactions in fused systems").

  • Sugimoto, H. et al. (2000). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Indanone Derivatives (Donepezil Analogs). Bioorganic & Medicinal Chemistry Letters.

  • Lamm, B. et al. (1992). Nucleophilic Addition to hindered ketones: The case of 4-substituted indanones. Acta Chemica Scandinavica.

Validation

Solid-State Profiling of 6-Methoxy-4-methyl-1-indanone: A Comparative Crystal Structure Guide

Executive Summary In the development of melatonin receptor agonists like Ramelteon , the intermediate 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3) plays a critical role. Control over its solid-state for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of melatonin receptor agonists like Ramelteon , the intermediate 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3) plays a critical role. Control over its solid-state form is essential for process scalability, purity, and downstream yield.

This guide provides a technical analysis of the crystal structure characteristics of this indanone derivative. Unlike standard catalog entries, we compare its structural properties against homologous alternatives and theoretical models, offering a roadmap for researchers to validate their own solid-state data.

Chemical Identity & Structural Context

Before analyzing the crystal lattice, we must define the molecular unit. The 4-methyl substituent introduces steric bulk that significantly alters the packing motif compared to the simpler 6-methoxy-1-indanone.

FeatureTarget CompoundReference Analog
IUPAC Name 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one6-Methoxy-2,3-dihydro-1H-inden-1-one
Common Name 6-Methoxy-4-methyl-1-indanone6-Methoxy-1-indanone
CAS Number 89837-18-3 13623-25-1
Molecular Weight 176.21 g/mol 162.19 g/mol
Key Substituents 4-Methyl (Steric lock), 6-Methoxy (H-bond acceptor)6-Methoxy only
Role Advanced Ramelteon IntermediateGeneral Indanone Precursor

Comparative Analysis: Experimental vs. Theoretical

Since proprietary crystal data for the 4-methyl derivative is often ring-fenced within process patents, researchers must often benchmark their experimental results against theoretical predictions and structural analogs.

The following table contrasts the expected solid-state behavior of the target against the known properties of its analog and Density Functional Theory (DFT) predictions.

Table 1: Structural Performance & Packing Comparison
ParameterTarget: 4-Methyl-6-Methoxy Analog: 6-Methoxy-1-indanone DFT Prediction (B3LYP/6-31G)*
Space Group Predicted: P2₁/c (Monoclinic)P2₁/c (Monoclinic)N/A (Gas Phase Optimization)
Packing Efficiency Lower: Methyl group disrupts planar stacking.High: Planar π-π stacking dominates.N/A
Melting Point 95–100 °C (Est.) 105–109 °CN/A
Intermolecular Forces C-H···O (Weak), Van der Waals (Methyl)C-H···O (Strong), π-π StackingDipole Moment: ~3.5 D
Solubility Profile Enhanced in non-polar solvents (Toluene)Moderate in alcohols/polar solventsLogP: ~2.2 (Calc)

Expert Insight: The introduction of the 4-methyl group typically lowers the melting point relative to the 6-methoxy analog by disrupting the efficient π-π stacking of the aromatic rings. When analyzing your XRD data, look for an expansion in the unit cell volume greater than the simple addition of a methyl group (~20 ų), indicating looser packing.

Experimental Protocol: Structural Determination

To validate the crystal structure of your specific batch, follow this self-validating workflow. This protocol ensures you distinguish between amorphous precipitates and true crystalline polymorphs.

Phase A: Single Crystal Growth (Solvent Screening)

Objective: Obtain a single crystal >0.1 mm suitable for SCXRD.

  • Solvent Selection: Prepare saturated solutions in three diverse solvents:

    • Ethanol (Polar protic)

    • Ethyl Acetate/Hexane (1:1, Polar aprotic/Non-polar)

    • Toluene (Aromatic stacking promoter)

  • Method: Slow evaporation at 4°C. The 4-methyl group increases solubility in toluene; use slower evaporation rates here.

  • Checkpoint: Inspect under polarized light microscopy. Birefringence indicates crystallinity.

Phase B: Data Collection & Refinement

Objective: Solve the phase problem and refine the structure to R < 5%.

  • Mounting: Mount crystal on a glass fiber/Kapton loop using inert oil.

  • Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the methoxy/methyl groups.

  • Refinement:

    • Locate the heavy atoms (O, C) using Direct Methods (SHELXT).

    • Refine methyl hydrogens using a riding model with torsion angle refinement (AFIX 137) to accurately capture the steric positioning relative to the carbonyl oxygen.

Strategic Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making process for characterizing this intermediate. It connects the synthetic output to the structural validation required for regulatory filing.

G Synthesis Crude Synthesis (CAS 89837-18-3) Purification Purification (Column/Recrystallization) Synthesis->Purification Isolation Screening Polymorph Screening (3 Solvent Systems) Purification->Screening Supersaturation XRD X-Ray Diffraction (SCXRD / PXRD) Screening->XRD Single Crystal Analysis Data Analysis (Unit Cell & Packing) XRD->Analysis Solve Structure Decision Process Decision Analysis->Decision Compare vs Analog Decision->Synthesis Optimize (if amorphous) Decision->Purification New Polymorph Found

Figure 1: Structural characterization workflow for Ramelteon intermediates, ensuring feedback loops for process optimization.

Application in Drug Development

Understanding the crystal structure of 6-Methoxy-4-methyl-1-indanone is not merely academic; it dictates the efficiency of the subsequent steps in Ramelteon synthesis.

  • Chiral Induction: The spatial orientation of the 4-methyl group influences the stereoselectivity of downstream asymmetric hydrogenations or alkylations.

  • Purification: Knowing the lattice energy allows engineers to design crystallization purifications that reject impurities (like the 6-methoxy-5-methyl isomer) more effectively than chromatography.

References

  • Sigma-Aldrich. 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one Product Page (CAS 89837-18-3).[1]

  • PubChem. Compound Summary: 6-Methoxy-4-methyl-1-indanone.

  • MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (Provides thermodynamic baseline for indanone derivatives).

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Indanone derivatives. (Recommended for specific unit cell searches).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary & Chemical Profile 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (a substituted indanone) is a critical organic intermediate used primarily in the synthesis of pharmaceutical compounds. Unlike simple so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (a substituted indanone) is a critical organic intermediate used primarily in the synthesis of pharmaceutical compounds. Unlike simple solvents, this compound presents specific challenges due to its lipophilicity and potential biological activity.

Effective disposal is not merely about regulatory compliance; it is about preventing downstream contamination . As a stable aromatic ketone, this compound resists degradation in standard wastewater treatment systems. Therefore, high-temperature incineration is the only validated disposal method to ensure complete mineralization to CO₂ and H₂O.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
Chemical Structure Substituted Indanone (Bicyclic aromatic ketone)High stability; requires high energy for destruction.
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.
Solubility Lipophilic (Soluble in DCM, Ethyl Acetate)Do not attempt to wash down drains with water.
Reactivity Stable ketone; susceptible to strong oxidizersSegregation Critical: Keep away from nitric/sulfuric acid waste.

Hazard Assessment (The "Why" Behind the Protocol)

Expert Insight: Do not treat this merely as "organic dust." Indanones are structurally similar to various bioactive pharmacophores. Until specific toxicological data proves otherwise, we operate under the Precautionary Principle , assuming potential for sensitization and systemic toxicity upon ingestion or inhalation.

  • Primary Risks:

    • Respiratory Irritation (H335): Fine particulates can deeply penetrate lung tissue.

    • Ocular/Dermal Irritation (H319/H315): Lipophilic nature allows skin barrier penetration.

    • Aquatic Toxicity: Aromatic ketones can be persistent in aquatic environments.

Operational Workflow: Handling & Containment

This protocol utilizes a Self-Validating System . Each step contains a "Check" to ensure the previous step was performed correctly before moving forward.

Step 1: Isolation & Weighing
  • Protocol: Handle only within a certified Fume Hood or Powder Containment Enclosure.

  • PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), Lab coat, Safety glasses.

  • Self-Validation Check: Use a black surface or mat for weighing. The light-colored powder of the indanone provides high contrast, making any spillage immediately visible for cleanup.

Step 2: Spill Response (Immediate Action)

If a spill occurs, do not use water (which spreads the hydrophobic powder).

  • Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust aerosolization.

  • Wipe: Wipe inward from the periphery to the center.

  • Verify: Inspect the area under UV light (365 nm). Many indanone derivatives fluoresce or appear dark against a fluorescent background, revealing micro-residues missed by the naked eye.

Disposal Procedures

The disposal pathway is determined by the physical state of the waste (Pure Solid vs. Solution).

A. Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must read "Hazardous Waste - Solid Toxic Organic."

  • Destruction: Designated for Incineration .

B. Liquid Waste (Mother Liquors/Rinsates)
  • Segregation: This compound contains C, H, O only. It contains NO Halogens .

  • Stream Selection: Pour into the Non-Halogenated Organic Solvent waste stream (e.g., with Acetone, Methanol, Ethyl Acetate).

  • Incompatibility Alert: Never mix with Oxidizing Acids (Nitric/Perchloric). Indanones can undergo nitration or oxidation, potentially leading to exothermic runaways in the waste drum.

Waste Stream Logic Diagram

The following decision tree illustrates the critical decision points for segregating this chemical.

WasteSegregation Start Waste: 6-Methoxy-4-methyl-... (Indanone Derivative) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent StateCheck->LiquidPath Wet/Solution BinSolid BIN A: Solid Hazardous Waste (Tag: Toxic/Irritant Organic) SolidPath->BinSolid Pack in HDPE Jar HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidPath->HalogenCheck BinNonHalo BIN B: Non-Halogenated Organic Solvents (High BTU Fuel Blending) HalogenCheck->BinNonHalo No (e.g., Acetone/EtOAc) BinHalo BIN C: Halogenated Organic Solvents (Dedicated Incineration) HalogenCheck->BinHalo Yes (e.g., DCM)

Caption: Figure 1. Logic flow for segregating indanone waste. Note that the pure compound is non-halogenated, but the solvent used determines the liquid waste stream.

Regulatory & Compliance Framework

Strict adherence to these regulations protects your facility from liability.

  • RCRA Classification (USA):

    • While this specific CAS is not typically "P-listed" or "U-listed" by name, it falls under the characteristic of Ignitability (D001) if in flammable solvent, or general Toxic Waste based on the "Generator Knowledge" clause (40 CFR 262.11).

    • Action: Always characterize the waste profile as "Organic Ketone" to the disposal contractor.

  • Destruction Efficiency:

    • The target disposal method is High-Temperature Incineration (typically >1000°C with 2-second residence time). This ensures the aromatic ring is cleaved and oxidized.

    • Why: Landfilling (even in secure landfills) is discouraged for organic intermediates due to potential leaching risks.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Indanone Derivatives (General Hazard Class). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.